Monoammonium 4-sulfophthalate
Overview
Description
Monoammonium 4-sulfophthalate is a chemical compound with the molecular formula C8H9NO7S. It is an ammonium salt of 4-sulfophthalic acid and is known for its applications in various scientific fields. This compound is characterized by its solubility in water and its ability to form crystalline structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoammonium 4-sulfophthalate can be synthesized through the reaction of 4-sulfophthalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where 4-sulfophthalic acid is dissolved in water and then reacted with ammonium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process includes the dissolution of 4-sulfophthalic acid in water, followed by the addition of ammonium hydroxide. The mixture is then subjected to crystallization, filtration, and drying to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Monoammonium 4-sulfophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce different sulfonate derivatives .
Scientific Research Applications
Monoammonium 4-sulfophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biochemical assays and studies involving enzyme activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of monoammonium 4-sulfophthalate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Sulfophthalic Acid: The parent compound of monoammonium 4-sulfophthalate.
Monoammonium Phosphate: Another ammonium salt with different chemical properties and applications.
Diammonium 4-sulfophthalate: A related compound with two ammonium groups.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its solubility, crystallinity, and reactivity make it suitable for various applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
azanium;3,4-dicarboxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLYQQQBGYNKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59175-03-0, 65229-11-0 | |
Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59175-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65229-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
263.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65229-11-0 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065229110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium dihydrogen 4-sulphonatophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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